Cyclophosphamide is a phosphorodiamide that is 1,3,2-oxazaphosphinan-2-amine 2-oxide substituted by two 2-chloroethyl groups at the amino nitrogen atom. It has a role as a carcinogenic agent, an alkylating agent, an immunosuppressive agent, an antineoplastic agent, an antirheumatic drug, an environmental contaminant, a xenobiotic and a drug allergen. It is a phosphorodiamide, a nitrogen mustard and an organochlorine compound.
Precursor of an alkylating nitrogen mustard antineoplastic and immunosuppressive agent that must be activated in the liver to form the active aldophosphamide. It has been used in the treatment of lymphoma and leukemia. Its side effect, alopecia, has been used for defleecing sheep. Cyclophosphamide may also cause sterility, birth defects, mutations, and cancer.
Cyclophosphamide anhydrous is an Alkylating Drug. The mechanism of action of cyclophosphamide anhydrous is as an Alkylating Activity.
Cyclophosphamide is an alkylating agent used in the treatment of several forms of cancer including leukemias, lymphomas and breast cancer. Cyclophosphamide therapy is associated with minor transient serum enzyme elevations and has been linked to rare cases of acute liver injury. In addition, when given in high doses as a part of a myeloablative therapy, cyclophosphamide can cause acute sinusoidal obstruction syndrome.
Cyclophosphamide is a synthetic alkylating agent chemically related to the nitrogen mustards with antineoplastic and immunosuppressive activities. In the liver, cyclophosphamide is converted to the active metabolites aldophosphamide and phosphoramide mustard, which bind to DNA, thereby inhibiting DNA replication and initiating cell death.
Cyclophosphamide Anhydrous is the anhydrous form of cyclophosphamide, a synthetic nitrogen mustard alkylating agent, with antineoplastic and immunosuppressive activities. In the liver, cyclophosphamide is converted to active metabolites including phosphoramide mustard, which binds to and crosslinks DNA and RNA, thereby inhibiting DNA replication and protein synthesis. This agent, at low doses, is also a potent immunosuppressant primarily by depleting T-regulatory cells.
Cyclophosphamide (Hydrated) can cause cancer according to California Labor Code. It can cause developmental toxicity according to an independent committee of scientific and health experts. It can cause female reproductive toxicity and male reproductive toxicity according to state or federal government labeling requirements.
Precursor of an alkylating nitrogen mustard antineoplastic and immunosuppressive agent that must be activated in the LIVER to form the active aldophosphamide. It has been used in the treatment of LYMPHOMA and LEUKEMIA. Its side effect, ALOPECIA, has been used for defleecing sheep. Cyclophosphamide may also cause sterility, birth defects, mutations, and cancer.
Cyclophosphamide
CAS No.: 6055-19-2
Cat. No.: VC20778308
Molecular Formula: C7H15Cl2N2O2P
Molecular Weight: 261.08 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 6055-19-2 |
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Molecular Formula | C7H15Cl2N2O2P |
Molecular Weight | 261.08 g/mol |
IUPAC Name | N,N-bis(2-chloroethyl)-2-oxo-1,3,2λ5-oxazaphosphinan-2-amine |
Standard InChI | InChI=1S/C7H15Cl2N2O2P/c8-2-5-11(6-3-9)14(12)10-4-1-7-13-14/h1-7H2,(H,10,12) |
Standard InChI Key | CMSMOCZEIVJLDB-UHFFFAOYSA-N |
SMILES | C1CNP(=O)(OC1)N(CCCl)CCCl.O |
Canonical SMILES | C1CNP(=O)(OC1)N(CCCl)CCCl |
Boiling Point | 336 °C |
Colorform | LIQUEFIES ON LOSS OF ITS WATER OF CRYSTALLIZATION Crystalline solid |
Flash Point | 113 °C c.c. |
Melting Point | 106 to 113 °F (NTP, 1992) 48-49 49.5-53 °C 41 - 45 °C 49.5 - 53 °C |
Chemical Classification and Identification
Cyclophosphamide is classified as a nitrogen mustard alkylating agent with the molecular formula C₇H₁₅Cl₂N₂O₂P and a molecular weight of 261.09 . It is marketed under several trade names including Cytoxan®, Neosar®, and Procytox (in Canada) . As a small molecule compound, cyclophosphamide belongs to both approved and investigational drug categories . It was developed in the 1950s, emerging from research on mustard gas derivatives following observations of their effects on lymphatic tissue and bone marrow during and after World War I . Yale University researchers discovered the first alkylating agent derived from mustard gas, which eventually led to the development of cyclophosphamide as a therapeutic agent .
Mechanism of Action
Cyclophosphamide functions as a prodrug that requires metabolic activation in the liver to form active compounds including aldophosphamide . Its cytotoxic effects stem from its ability to add alkyl groups to the guanine base of DNA molecules, which prevents proper linking of the double helix strands . This mechanism results in DNA breakage and inhibits cancer cell multiplication through several pathways:
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Cross-linking of DNA strands, preventing DNA replication
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Addition of methyl or other alkyl groups to DNA molecules, causing miscoding
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Induction of cellular apoptosis (programmed cell death)
As a cell cycle-nonspecific agent, cyclophosphamide can affect cells at any phase of the cell cycle . The drug's effectiveness correlates with cell division rates - the faster cells divide, the more susceptible they are to cyclophosphamide's cytotoxic effects .
Pharmacokinetics
The pharmacokinetic profile of cyclophosphamide has been well-documented through clinical studies. After intravenous administration, cyclophosphamide distributes rapidly throughout the body, occupying approximately 64% of body weight . The plasma half-life in patients without prior drug exposure averages 6.5 hours .
Metabolism characteristics include:
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Limited urinary excretion of intact drug (≤20% regardless of dose)
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Significant protein binding of alkylating metabolites (56% bound to plasma proteins)
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Primary excretion route through urine (68% of administered dose)
Importantly, the metabolic profile shows notable variations with repeated administration. In a five-day consecutive administration regimen, researchers observed that cyclophosphamide half-life decreased while peak alkylating levels increased by the fifth day compared to the first day, suggesting potential metabolic adaptation .
Drug Interactions and Special Considerations
Pharmacokinetic studies have revealed significant interaction patterns:
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Allopurinol significantly prolongs cyclophosphamide half-life
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Prednisolone treatment shows no significant effect on cyclophosphamide metabolism
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The impact of hepatic metastases remains unclear from available data
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Renal function substantially impacts drug clearance, with moderate renal failure associated with prolonged retention of alkylating metabolites and increased toxicity
Therapeutic Applications
Cyclophosphamide has received FDA approval for a wide range of malignancies and has established use in autoimmune conditions. The drug's versatility is evident in its approved applications:
Oncological Applications
Cyclophosphamide is FDA-approved for treating multiple malignancies including:
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Lymphoproliferative disorders: Hodgkin's and non-Hodgkin's lymphoma, Burkitt's lymphoma, chronic lymphocytic leukemia (CLL)
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Myeloid malignancies: Chronic myelocytic leukemia (CML), acute myelocytic leukemia (AML)
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Solid tumors: Breast cancer, testicular cancer, endometrial cancer, ovarian cancer, lung cancer
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Pediatric malignancies: Neuroblastoma, retinoblastoma, rhabdomyosarcoma, Ewing's sarcoma
Autoimmune Applications
Among its non-oncological applications, cyclophosphamide has shown efficacy in:
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Systemic sclerosis-associated interstitial lung disease (SSc-ILD)
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Conditioning regimens preparing patients for bone marrow transplantation
Combination Therapies
Cyclophosphamide often demonstrates enhanced efficacy when combined with other therapeutic agents. Notable combination approaches include:
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Combination with rituximab for Waldenstrom's macroglobulinemia treatment
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Addition of dexamethasone to form the DRC regimen for enhanced therapeutic effect
Clinical Evidence and Efficacy
Efficacy in Systemic Sclerosis-Associated Interstitial Lung Disease
A systematic review and meta-analysis evaluated cyclophosphamide's efficacy in treating systemic sclerosis-associated interstitial lung disease (SSc-ILD) . Five studies were included, comprising two randomized controlled trials comparing cyclophosphamide to placebo and three studies (one randomized controlled trial and two retrospective case-control studies) comparing cyclophosphamide to mycophenolate .
Key findings from placebo-controlled studies include:
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A 2.83% reduction in the decline of forced vital capacity (FVC) at 12 months (95% confidence interval: 0.80-4.87) with low evidence quality
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Significant improvements in breathlessness as measured by the Transition Dyspnea Index (mean difference: 2.90; 95% CI: 1.94-3.86), exceeding the minimum clinically important difference of 1, with moderate evidence quality
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Reduction in disability as measured by the Health Assessment Questionnaire-Disability Index (mean difference: -0.16; 95% CI: -0.28 to -0.04), meeting the minimum clinically important difference of -0.14, with moderate evidence quality
When compared to mycophenolate, findings suggested:
Differences in diffusing capacity of the lung for carbon monoxide (DLCO) % predicted favoring mycophenolate at 6 months
Dosage and Administration
Cyclophosphamide can be administered through multiple routes, including:
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Intravenous administration: Doses ranging from 6 to 80 mg/kg have been studied in clinical research
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Oral administration: Available in tablet form for certain regimens
Treatment scheduling follows specific cyclical patterns based on cancer cell type, division rate, and optimal drug efficacy timing . The administration can be single-agent or part of multi-drug regimens, with dosing adjusted according to indication, patient characteristics, and concurrent medications.
Special Populations and Considerations
Renal Function
Patients with moderate renal failure require careful monitoring and potential dose adjustment, as impaired kidney function has been associated with prolonged retention of alkylating metabolites in plasma and increased toxicity .
Drug Interactions
Significant interactions that affect cyclophosphamide metabolism include:
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